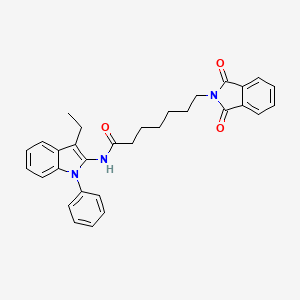
2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-ethyl-1-phenyl-1H-indol-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-ethyl-1-phenyl-1H-indol-2-yl)- is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure that combines the isoindole and indole moieties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-ethyl-1-phenyl-1H-indol-2-yl)- typically involves multi-step organic reactions. One common method includes the condensation of an appropriate isoindole precursor with an indole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, the Fischer indole synthesis can be employed to construct the indole moiety, followed by subsequent functionalization to introduce the isoindole structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-ethyl-1-phenyl-1H-indol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-ethyl-1-phenyl-1H-indol-2-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-ethyl-1-phenyl-1H-indol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities and exhibit diverse biological activities.
Isoindole derivatives: Compounds such as isoindole-1,3-dione and its derivatives are known for their therapeutic potential.
Uniqueness
What sets 2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-ethyl-1-phenyl-1H-indol-2-yl)- apart is its unique combination of isoindole and indole moieties, which may confer enhanced biological activity and specificity. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
138349-47-0 |
|---|---|
Molekularformel |
C31H31N3O3 |
Molekulargewicht |
493.6 g/mol |
IUPAC-Name |
7-(1,3-dioxoisoindol-2-yl)-N-(3-ethyl-1-phenylindol-2-yl)heptanamide |
InChI |
InChI=1S/C31H31N3O3/c1-2-23-24-16-11-12-19-27(24)34(22-14-6-5-7-15-22)29(23)32-28(35)20-8-3-4-13-21-33-30(36)25-17-9-10-18-26(25)31(33)37/h5-7,9-12,14-19H,2-4,8,13,20-21H2,1H3,(H,32,35) |
InChI-Schlüssel |
KIXWYPDWUYQMEY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N(C2=CC=CC=C21)C3=CC=CC=C3)NC(=O)CCCCCCN4C(=O)C5=CC=CC=C5C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




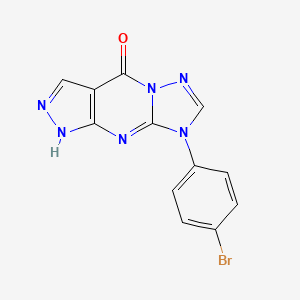
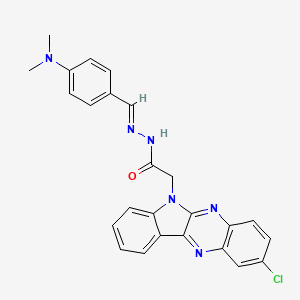
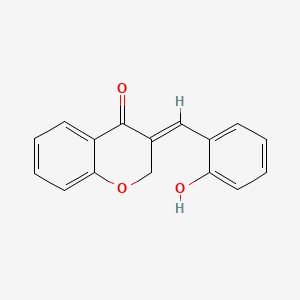

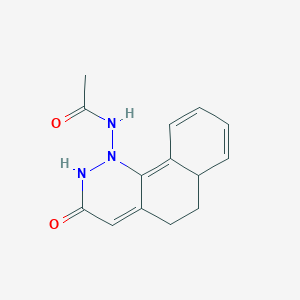
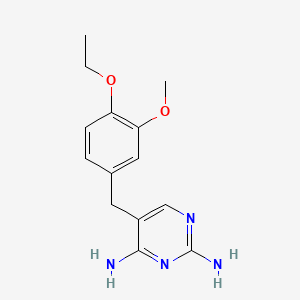
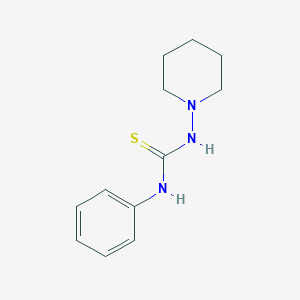

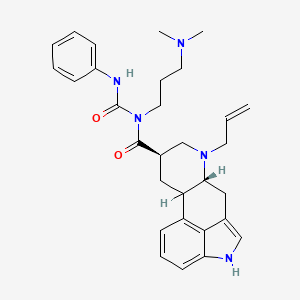
![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12750151.png)


